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Compound of Interest |

Compound Name: Symplocosin
CAS No.: 11042-30-1
Cat. No.: B1237533
- 7

Executive Summary

This application note details the structural characterization of Symplocosin (CAS: 11042-30-
1), a bioactive lignan glycoside found in Symplocos species (e.g., S. racemosa, S. lucida),
using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]

While Symplocos species are often noted for methyl salicylate glycosides, Symplocosin is
distinct: it is a furofuran lignan glucoside (specifically epipinoresinol-4'-O-

-D-glucoside).[1][2][3] This protocol clarifies the confusion in nomenclature and provides a
definitive fragmentation pathway to distinguish Symplocosin from structural isomers and co-
eluting phenolic compounds.

Chemical Profile
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Parameter Specification
Compound Name Symplocosin
Chemical Class Lignan Glycoside (Furofuran type)

4-[4-(4-hydroxy-3-

methoxyphenyl)-1,3,3a,4,6,6a-
IUPAC Name hexahydrofuro[3,4-c]furan-1-yl]-2-
methoxyphenyl

-D-glucopyranoside

Molecular Formula

Exact Mass 520.1945 Da

Key Structural Moieties Epipinoresinol aglycone + Glucose moiety

Experimental Protocol
Sample Preparation (Solid Phase Extraction)

Rationale: Lignans are moderately polar.[1][2] A C18 SPE cleanup removes highly polar sugars
and non-polar lipids, enriching the glycoside fraction.

o Extraction: Sonicate 100 mg of dried Symplocos bark powder in 10 mL Methanol:Water
(80:20 v/v) for 30 mins at 25°C.

o Centrifugation: Centrifuge at 10,000 rpm for 10 mins; collect supernatant.

e SPE Cleanup:

o

Condition C18 cartridge (500 mg) with 3 mL MeOH followed by 3 mL water.[1][2][3]

Load 1 mL of extract.

[¢]

[¢]

Wash with 3 mL Water (removes free sugars).[1][2]

o

Elute Symplocosin with 3 mL Methanol.[3]
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e Reconstitution: Evaporate eluate under

and reconstitute in 1 mL Initial Mobile Phase. Filter through 0.22 um PTFE filter.

LC-MS/MS Conditions

Rationale: A reverse-phase C18 gradient is essential to separate Symplocosin from its

aglycone (Epipinoresinol) and other isomers.[1][2]

Chromatography (UHPLC):

e Column: C18 High Strength Silica (HSS), 2.1 x 100 mm, 1.8 um.[1][2]

e Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).[2][3]

» Mobile Phase B: Acetonitrile (ACN).[1][2][3]

o Flow Rate: 0.3 mL/min.

e Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event

0.0 5 Initial Hold
2.0 5 Desalting

12.0 45 Linear Gradient
15.0 95 Wash

| 18.0 | 5 | Re-equilibration |[1][2]

Mass Spectrometry (ESI Source):

e Mode: Negative lon Mode (ESI-) is preferred for phenolic glycosides due to better sensitivity

for the deprotonated molecule
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[1][2] Positive mode (ESI+) is used for confirmation of sodium adducts.[2]

Spray Voltage: 2.5 kV (Neg) / 3.5 kV (Pos).[1][2]

Capillary Temp: 320°C.

Sheath Gas: 35 arb units.

Mass Range: m/z 100-1000.

Results & Fragmentation Analysis
Precursor lon Identification

In Negative ESI mode, Symplocosin forms a stable deprotonated ion.[1] In Positive mode, it
predominantly forms a sodium adduct.[1]

» (Negative): m/z 519.18[1][2][3]
o (Positive): m/z 543.18[1][2][3]
o (Positive): m/z 538.22 (If ammonium buffer is used)[1][2][3]

MS/MS Fragmentation Pathway (Negative Mode)

The structural elucidation relies on Collision Induced Dissociation (CID).[1][2] The
fragmentation follows a logical "peeling” mechanism.

e Primary Cleavage (Glycosidic Bond): The weakest bond is the ether linkage between the
glucose and the aglycone.

o Precursor: m/z 519.18

o Neutral Loss: 162 Da (Anhydroglucose,

)2

o Product lon: m/z 357.13 (Deprotonated Epipinoresinol Aglycone).[2][3]
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e Secondary Cleavage (Furofuran Ring Opening): The aglycone (m/z 357) undergoes
characteristic fragmentation of the tetrahydrofurofuran ring.[2]

o Product lon: m/z 151.04 (Guaiacyl anion).[2][3] This is a diagnostic fragment for lignans
with a 4-hydroxy-3-methoxyphenyl group.[1][2]

o Product lon: m/z 136.01 (Radical anion
)-[11[2][3]

Fragmentation Diagram (Graphviz)[1][2]
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Figure 1: MS/MS Fragmentation pathway of Symplocosin in Negative ESI mode.[1][2]
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Method Validation Criteria (Self-Validating System)

To ensure this protocol generates trustworthy data (Trustworthiness), the following acceptance
criteria must be met during every run:

¢ Retention Time (RT) Precision: The RT of Symplocosin must not deviate by >0.1 min
between the standard and the sample.

e Mass Accuracy: The observed precursor mass (m/z 519.1872) must be within 5 ppm of the
theoretical mass.[3]

¢ lon Ratio Confirmation: The intensity ratio of the quantifier ion (m/z 357, Aglycone) to the
qualifier ion (m/z 151, Guaiacyl) should be consistent (x20%) with the reference standard.

 Isotopic Pattern: The M+1 isotope peak (

) should be approximately 28-30% of the monoisotopic peak intensity, consistent with a

carbon skeleton.[1][2]

Workflow Diagram

1. Extraction 2. SPE Cleanup 3. UHPLC Separation 4. MS Detection 5. Data Analysis
(MeOH:H20) (C18 Cartridge) (Gradient Elution) (ESI- / Full Scan) (Mass Extraction)

Click to download full resolution via product page
Figure 2: Analytical Workflow for Symplocosin Characterization.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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